molecular formula C14H12FNO2 B7901049 Methyl 3-amino-3'-fluoro-[1,1'-biphenyl]-4-carboxylate

Methyl 3-amino-3'-fluoro-[1,1'-biphenyl]-4-carboxylate

Cat. No.: B7901049
M. Wt: 245.25 g/mol
InChI Key: ADXCWNCCKMJBKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-3’-fluoro-[1,1’-biphenyl]-4-carboxylate is an organic compound belonging to the biphenyl family. This compound features a biphenyl core with an amino group at the 3-position, a fluoro group at the 3’-position, and a methyl ester at the 4-position. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3’-fluoro-[1,1’-biphenyl]-4-carboxylate typically involves a multi-step process. One common method involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of one phenyl ring is coupled with a halogenated derivative of the other phenyl ring in the presence of a palladium catalyst. The amino and fluoro groups are introduced through selective substitution reactions, and the carboxylate ester is formed via esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance reaction efficiency and yield. Optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3’-fluoro-[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-3’-fluoro-[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the fluoro group.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of kinase inhibitors.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3’-fluoro-[1,1’-biphenyl]-4-carboxylate depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluoro group can enhance binding affinity through hydrogen bonding or electrostatic interactions, while the amino group can participate in covalent bonding or act as a hydrogen bond donor.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-4’-fluoro-[1,1’-biphenyl]-4-carboxylate
  • Methyl 3-amino-3’-chloro-[1,1’-biphenyl]-4-carboxylate
  • Methyl 3-amino-3’-bromo-[1,1’-biphenyl]-4-carboxylate

Uniqueness

Methyl 3-amino-3’-fluoro-[1,1’-biphenyl]-4-carboxylate is unique due to the presence of the fluoro group, which imparts distinct electronic properties and enhances its reactivity compared to its chloro and bromo analogs. The fluoro group also influences the compound’s pharmacokinetic properties, making it a valuable scaffold in drug design.

Properties

IUPAC Name

methyl 2-amino-4-(3-fluorophenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c1-18-14(17)12-6-5-10(8-13(12)16)9-3-2-4-11(15)7-9/h2-8H,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXCWNCCKMJBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=CC=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.